2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide
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Description
2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylmethanesulfonylacetamide, is a derivative of the benzo[d]thiazole motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . It has also been used as a fluorescent probe for selectively sensing cysteine (Cys) over other analytes .
Mode of Action
The compound interacts with its targets through electron donor–acceptor (D–A) systems . By varying the donor groups while keeping the benzo[d]thiazole acceptor group the same, the compound’s optoelectronic and photophysical properties can be systematically modified . In the case of cysteine sensing, the compound essentially emits no fluorescence, but it achieves a significant enhancement in the presence of cysteine .
Biochemical Pathways
The compound affects the biochemical pathways related to fluorescence and photocatalysis . It has been used as a potential visible-light organophotocatalyst . The compound’s interaction with cysteine triggers a fluorescence response, making it a useful tool for imaging cysteine in various biological systems .
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the system in which it is used . For example, in the presence of cysteine, the compound triggers a fluorescence response, achieving a significant enhancement . This makes it a useful tool for imaging cysteine in various biological systems .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s fluorescence response to cysteine can be affected by the presence of other analytes
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)17-16(12)20-18(24-17)19-15(21)11-25(22,23)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUOSQHBDHEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.